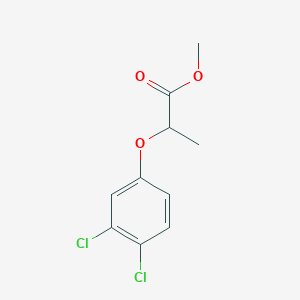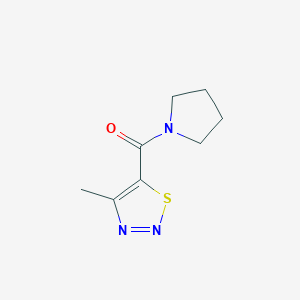
Methyl 2-(3,4-dichlorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4-dichlorophenoxy)propanoate is an organic compound with the molecular formula C10H10Cl2O3. It is a methyl ester derivative of 2-(3,4-dichlorophenoxy)propanoic acid. This compound is primarily used in the synthesis of various chemicals and has applications in different fields, including agriculture and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4-dichlorophenoxy)propanoate can be synthesized through the esterification of 2-(3,4-dichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize efficiency and yield. The use of a suitable solvent and catalyst is crucial to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,4-dichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(3,4-dichlorophenoxy)propanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products
Hydrolysis: 2-(3,4-dichlorophenoxy)propanoic acid and methanol.
Reduction: 2-(3,4-dichlorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(3,4-dichlorophenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on various biological pathways.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(3,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In the context of its use as a herbicide, the compound inhibits the growth of weeds by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofop-methyl: A similar compound used as a herbicide.
Methyl 2-(2,4-dichlorophenoxy)propanoate: Another methyl ester with similar structural features.
Uniqueness
Methyl 2-(3,4-dichlorophenoxy)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and its role as an intermediate in organic synthesis highlight its versatility and importance in various fields.
Propriétés
IUPAC Name |
methyl 2-(3,4-dichlorophenoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOZEQCBXBDHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2408170.png)

![6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2408174.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2408176.png)



